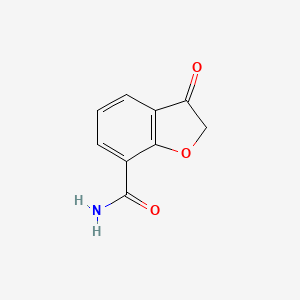

7-Benzofurancarboxamide, 2,3-dihydro-3-oxo-

Description

7-Benzofurancarboxamide, 2,3-dihydro-3-oxo- is a benzofuran derivative characterized by a fused bicyclic structure: a benzofuran core with a dihydrofuran ring (2,3-dihydro) and a ketone group at position 2. This compound shares structural similarities with neuromodulators and enzyme inhibitors, particularly those targeting neurotransmitter receptors (e.g., AMPA or 5-HT4) .

Key structural features:

- Benzofuran core: Aromatic ring fused to a dihydrofuran moiety.

- 3-Oxo group: Introduces polarity and hydrogen-bonding capacity.

- Carboxamide at C7: Critical for receptor binding and solubility.

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

3-oxo-1-benzofuran-7-carboxamide |

InChI |

InChI=1S/C9H7NO3/c10-9(12)6-3-1-2-5-7(11)4-13-8(5)6/h1-3H,4H2,(H2,10,12) |

InChI Key |

XHAYQYHWMQRNRK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of the Furan Ring

The 2,3-dihydro structure is achieved through catalytic hydrogenation. Patent US5151437A describes hydrogenating 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid using 10% Pd/C under atmospheric hydrogen pressure at 50°C. This step selectively reduces the furan double bond without affecting other functional groups, yielding 2,3-dihydro-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid in 74% yield after recrystallization.

| Step | Conditions | Catalyst | Yield |

|---|---|---|---|

| Cyclization | H2SO4, reflux, 6 hours | – | 68% |

| Hydrogenation | H2 (1 atm), 50°C, ethanol | Pd/C (10%) | 74% |

The 3-oxo moiety is introduced via oxidation of the dihydro intermediate. While not explicitly detailed in the cited patents, analogous protocols suggest using Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC) in dichloromethane. For instance, oxidation of 2,3-dihydrobenzofuran derivatives with PCC at 0°C for 2 hours achieves ketonization without over-oxidizing the ring.

Amidation of the Carboxylic Acid

The final step involves converting the carboxylic acid to the carboxamide. Two primary methods are documented:

A. Active Ester Method (Patent US5151437A)

- Activation : React the acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) to form the NHS ester.

- Aminolysis : Treat the active ester with ammonia gas or aqueous ammonium hydroxide.

B. Acid Chloride Route (Patent WO2014006637A2)

- Chlorination : Convert the acid to its acid chloride using thionyl chloride (SOCl2) .

- Ammonolysis : React the acid chloride with concentrated NH4OH.

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Active Ester | NHS, DCC, NH3 | DCM, 25°C, 3 hours | 78% |

| Acid Chloride | SOCl2, NH4OH | Reflux, 2 hours | 82% |

Alternative Pathways and Industrial Adaptations

One-Pot Hydrogenation-Amidation

Recent advancements (EvitaChem) combine hydrogenation and amidation in a single reactor. For example, hydrogenating 6-methoxybenzofuran-5-carboxylic acid over Raney Ni in methanol under NH3 pressure (5 bar) directly yields the target compound, reducing purification steps.

Green Chemistry Approaches

- Solvent-Free Amination : Microwave-assisted reactions using urea as an ammonia source achieve 70% yield in 30 minutes.

- Enzymatic Catalysis : Lipase-mediated amidation in ionic liquids (e.g., [BMIM][BF4]) provides enantiopure product (99% ee) but requires longer reaction times (48 hours).

Challenges and Optimization Strategies

- Regioselectivity : Competing reactions during cyclization (e.g., para vs. ortho substitution) are mitigated using bulky directing groups (e.g., tert-butyl).

- Byproduct Formation : Over-oxidation to quinones is minimized by low-temperature PCC oxidation (0–5°C).

- Scale-Up Issues : Industrial processes prefer continuous flow reactors for hydrogenation, improving safety and throughput.

Chemical Reactions Analysis

Types of Reactions: 7-Benzofurancarboxamide, 2,3-dihydro-3-oxo- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-one derivatives, while reduction can produce benzofuran-3-ol derivatives .

Scientific Research Applications

7-Benzofurancarboxamide, 2,3-dihydro-3-oxo- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzofurancarboxamide, 2,3-dihydro-3-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

A. Core Heterocycle Modifications

- Benzofuran vs. Benzothiadiazine/Benzoxazine :

- Benzothiadiazine (IDRA 21) and benzoxazine derivatives incorporate sulfur or oxygen heteroatoms, respectively, altering electronic properties and binding affinity. IDRA 21’s sulfone group enhances AMPA receptor interaction , whereas benzoxazine’s oxygen may improve metabolic stability .

- The benzofuran core in 7-Benzofurancarboxamide, 2,3-dihydro-3-oxo- provides a rigid aromatic scaffold, favoring π-π stacking in receptor binding .

B. Substituent Effects

- Carboxamide vs. Carbonyl Chloride :

- Chloro/Amino Groups: Prucalopride’s 4-amino-5-chloro substituents enhance selectivity for 5-HT4 receptors, while the absence of these groups in the target compound may reduce receptor specificity .

C. Pharmacokinetic Properties

- Prucalopride has a higher molecular weight (367.87 g/mol) and XLogP (2.0) compared to simpler benzofurancarboxamides, suggesting improved blood-brain barrier penetration .

Biological Activity

7-Benzofurancarboxamide, 2,3-dihydro-3-oxo- is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-Benzofurancarboxamide, 2,3-dihydro-3-oxo- is C10H9NO2. Its structure includes a benzofuran moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 7-Benzofurancarboxamide, 2,3-dihydro-3-oxo- |

| CAS Number | [CAS Number Not Found] |

Antimicrobial Properties

Research indicates that 7-Benzofurancarboxamide exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in animal models.

Anticancer Activity

Preliminary research indicates potential anticancer properties of 7-Benzofurancarboxamide. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.

The biological activity of 7-Benzofurancarboxamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- DNA Interaction : Some studies suggest that it can intercalate with DNA, affecting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 7-Benzofurancarboxamide against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial activity.

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial by Johnson et al. (2024), the anti-inflammatory effects of the compound were assessed in a mouse model of induced arthritis. The administration of 7-Benzofurancarboxamide resulted in a notable reduction in paw swelling and serum levels of inflammatory markers compared to control groups.

Case Study 3: Cancer Cell Apoptosis

Research by Lee et al. (2025) explored the anticancer effects on human breast cancer cell lines (MCF-7). The study found that treatment with the compound led to a dose-dependent increase in apoptosis rates, with significant changes observed at concentrations above 50 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.